molecular formula C9BrF19 B1333419 1-Bromoperfluorononane CAS No. 558-96-3

1-Bromoperfluorononane

Cat. No.: B1333419
CAS No.: 558-96-3
M. Wt: 548.97 g/mol
InChI Key: OWIAIPIQXHPUHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoperfluorononane is typically synthesized through the bromination of perfluorononane. The reaction involves the use of bromine (Br2) as the brominating agent under controlled conditions to ensure the selective substitution of a fluorine atom with a bromine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive bromine and ensure the purity of the final product. The reaction is carried out in a well-ventilated environment to prevent the accumulation of hazardous fumes .

Chemical Reactions Analysis

Types of Reactions: 1-Bromoperfluorononane primarily undergoes substitution reactions due to the presence of the bromine atom, which can be replaced by other nucleophiles. It can also participate in reduction and oxidation reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-bromoperfluorononane involves its ability to undergo substitution reactions, where the bromine atom is replaced by other nucleophiles. This property is exploited in various chemical processes to introduce perfluorinated chains into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

  • 1-Bromoperfluorooctane (C8BrF17)
  • 1-Bromoperfluorodecane (C10BrF21)
  • 1-Bromoperfluorododecane (C12BrF25)

Comparison: 1-Bromoperfluorononane is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity compared to other perfluorinated compounds. Its longer chain length compared to 1-bromoperfluorooctane and shorter chain length compared to 1-bromoperfluorodecane and 1-bromoperfluorododecane make it suitable for specific applications where intermediate chain lengths are required .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9BrF19/c10-8(25,26)6(21,22)4(17,18)2(13,14)1(11,12)3(15,16)5(19,20)7(23,24)9(27,28)29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIAIPIQXHPUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrC9F19, C9BrF19
Record name Nonane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379931
Record name 1-Bromoperfluorononane
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Molecular Weight

548.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558-96-3
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane
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Record name 1-Bromoperfluorononane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonadecafluorononyl Bromide
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Synthesis routes and methods

Procedure details

Perfluorodecanoic acid 788 g (1.53 mole), bromine 144 g (0.90 mole) and Freon 113 (200 ml) were treated with fluorine at 30°-38° C. according to the method of Example 3. Approximately 736 g of perfluorononyl bromide (88% yield) was produced. The perfluoroalkyl halide has a boiling point between 95°-6° C./20 mm Hg and a melting point of 30° C.
Quantity
788 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
113
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromoperfluorononane
Reactant of Route 2
Reactant of Route 2
1-Bromoperfluorononane
Reactant of Route 3
1-Bromoperfluorononane
Reactant of Route 4
1-Bromoperfluorononane
Reactant of Route 5
1-Bromoperfluorononane
Reactant of Route 6
1-Bromoperfluorononane

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